molecular formula C21H22ClFN2O3 B2369810 Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1797790-91-0

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2369810
CAS No.: 1797790-91-0
M. Wt: 404.87
InChI Key: OSYNZAJEJCAMJK-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a substituted acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamido Group: This step involves the acylation of the piperidine ring with 2-(2-chloro-6-fluorophenyl)acetic acid or its derivatives.

    Coupling with Phenyl Group: The final step involves coupling the intermediate with phenyl chloroformate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-(2-chloro-4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

phenyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c22-18-7-4-8-19(23)17(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)28-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYNZAJEJCAMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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